molecular formula C15H10BrNO3 B1524259 Benzonitrile, 3-bromo-4-(4-formyl-2-methoxyphenoxy)- CAS No. 1055361-87-9

Benzonitrile, 3-bromo-4-(4-formyl-2-methoxyphenoxy)-

Cat. No.: B1524259
CAS No.: 1055361-87-9
M. Wt: 332.15 g/mol
InChI Key: OGJAZRRZHGFUDT-UHFFFAOYSA-N
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Description

Benzonitrile, 3-bromo-4-(4-formyl-2-methoxyphenoxy)-: is a chemical compound with the molecular formula C15H10BrNO3 and a molecular weight of 332.15 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is also referred to as 3-Bromo-4-(4-formyl-2-methoxyphenoxy)benzonitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Initial Preparation: The synthesis begins with the preparation of .

    Bromination: The next step involves bromination of the intermediate product. is reacted with in at with as a catalyst.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The bromine atom in the compound makes it suitable for various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents like and are used.

    Substitution: Reagents such as and are commonly employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

Medicine:

  • Explored as a potential pharmaceutical intermediate for drug development.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 3-bromo-4-(4-formyl-2-methoxyphenoxy)- involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can lead to the formation of various biologically active compounds .

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the formyl and methoxy groups in Benzonitrile, 3-bromo-4-(4-formyl-2-methoxyphenoxy)- makes it unique compared to other similar compounds. These functional groups provide additional sites for chemical reactions, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

3-bromo-4-(4-formyl-2-methoxyphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3/c1-19-15-7-11(9-18)3-5-14(15)20-13-4-2-10(8-17)6-12(13)16/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJAZRRZHGFUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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